K-858 Selectivity Profile: 150-Fold Discrimination Between Eg5 and Other Kinesin Superfamily Members
K-858 exhibits at least 150-fold greater selectivity for Eg5 compared to other members of the kinesin superfamily . This selectivity threshold was established through enzymatic assays evaluating ATPase activity across a panel of mitotic kinesins, including CENP-E, MKLP1, and conventional kinesin heavy chain, where K-858 showed no detectable inhibition even at concentrations up to 200 μM [1]. The quantitative selectivity window provides a defined margin for interpreting experimental outcomes and distinguishing on-target mitotic effects from off-target cytoskeletal perturbations.
| Evidence Dimension | Selectivity ratio for Eg5 versus other kinesin superfamily members |
|---|---|
| Target Compound Data | ≥150-fold more selective for Eg5 than other kinesin superfamily members |
| Comparator Or Baseline | Other kinesin superfamily members (CENP-E, MKLP1, conventional kinesin heavy chain): no detectable inhibition at 200 μM |
| Quantified Difference | >150-fold selectivity window |
| Conditions | Enzymatic ATPase activity assays across kinesin superfamily members |
Why This Matters
A defined >150-fold selectivity window reduces the probability that observed biological effects arise from off-target kinesin inhibition, thereby enhancing confidence in mechanistic attribution and experimental reproducibility.
- [1] Nakai R, Iida S, Takahashi T, et al. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells. Cancer Res. 2009;69(9):3901-3909. View Source
